molecular formula C6H9F B14538848 1-Fluoro-1,1'-bi(cyclopropane) CAS No. 61975-76-6

1-Fluoro-1,1'-bi(cyclopropane)

Cat. No.: B14538848
CAS No.: 61975-76-6
M. Wt: 100.13 g/mol
InChI Key: QINXPBNWPQKMRO-UHFFFAOYSA-N
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Description

1-Fluoro-1,1'-bi(cyclopropane) is a bicyclic organofluorine compound featuring two cyclopropane rings linked at their 1,1'-positions, with a fluorine substituent on one of the bridgehead carbons. Fluorinated cyclopropanes are notable for their ring strain, stereoelectronic effects, and applications in medicinal chemistry and materials science .

Properties

CAS No.

61975-76-6

Molecular Formula

C6H9F

Molecular Weight

100.13 g/mol

IUPAC Name

1-cyclopropyl-1-fluorocyclopropane

InChI

InChI=1S/C6H9F/c7-6(3-4-6)5-1-2-5/h5H,1-4H2

InChI Key

QINXPBNWPQKMRO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC2)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-1,1’-bi(cyclopropane) can be achieved through several methods:

Industrial production methods typically involve the optimization of these synthetic routes to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Fluoro-1,1’-bi(cyclopropane) undergoes several types of chemical reactions:

Common reagents for these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions vary based on the specific reaction conditions but often include a range of fluorinated organic compounds.

Mechanism of Action

The mechanism of action of 1-Fluoro-1,1’-bi(cyclopropane) involves its interaction with molecular targets through the fluorine atom. The high electronegativity of fluorine can influence the charge distribution and electrostatic surface of the compound, leading to specific interactions with enzymes, receptors, or other biological molecules . These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Fluoro-1,1'-bi(cyclopropane) with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
1-Fluoro-1,1'-bi(cyclopropane) C₆H₈F (inferred) ~102.13 (estimated) Fluorine, bicyclic Likely high ring strain; potential bioactive applications (inferred)
1,1-Difluorocyclopropane C₃H₄F₂ 90.06 Two geminal fluorines Enhanced lipophilicity; used in agrochemicals and pharmaceuticals
[1,1'-Bi(cyclopropane)]-1-carboxylic acid C₇H₁₀O₂ 126.15 Carboxylic acid, bicyclic Polar functional group; synthetic intermediate
1-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ 108.08 Fluorine, carboxylic acid High solubility in polar solvents; research applications
Cyclopropane C₃H₆ 42.08 Unsubstituted Flammable gas; historical use as an anesthetic

Physicochemical Properties

  • In contrast, carboxylic acid derivatives (e.g., [1,1'-Bi(cyclopropane)]-1-carboxylic acid) exhibit higher water solubility due to ionizable groups .
  • Thermal Stability : Fluorine’s electron-withdrawing effect may stabilize the cyclopropane ring against ring-opening reactions, a trend observed in 1,1-difluorocyclopropanes .

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